2-Aminopurine cep
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Overview
Description
2-Aminopurine is a fluorescent nucleobase analog frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids. It is particularly useful in investigating the thermodynamics and kinetics of RNA folding, RNA-ligand binding, and RNA catalytic activity .
Synthetic Routes and Reaction Conditions:
- One synthetic route involves the thiation of guanosine with phosphorus pentasulfide followed by reduction with Raney nickel .
- Another method utilizes the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl functions .
- A photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding 2-aminopurine nucleoside has also been reported .
Industrial Production Methods:
- Industrial production often involves the use of phosphoryl chloride and subsequent reduction steps .
Types of Reactions:
Oxidation: 2-Aminopurine can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.
Reduction: Reduction of 6-chloro-2-aminopurine riboside to 2-aminopurine nucleoside using photochemical methods.
Common Reagents and Conditions:
Phosphorus pentasulfide: for thiation.
Raney nickel: for reduction.
Chloromercuri-2-benzamidopurine: and 2,3,5-tri-O-benzoylribofuranosyl chloride for condensation reactions.
Major Products:
Scientific Research Applications
2-Aminopurine is widely used in scientific research due to its fluorescent properties:
Chemistry: Used as a probe to study nucleic acid structures and interactions.
Biology: Employed in the investigation of RNA folding and RNA-ligand interactions.
Medicine: Utilized in the development of antiviral and antitumor agents.
Industry: Applied in the synthesis of nucleoside analogs for various biochemical studies.
Mechanism of Action
2-Aminopurine exerts its effects by incorporating into nucleic acids and acting as a fluorescent probe. It can mimic the natural bases adenine and guanine, allowing it to pair with thymine and cytosine . This property makes it useful for studying the dynamics of nucleic acid structures and interactions with enzymes and other molecules .
Comparison with Similar Compounds
Adenine: Shares structural similarities but lacks the fluorescent properties of 2-aminopurine.
Guanine: Another natural purine base that can pair with cytosine but does not exhibit fluorescence.
7-Deazaadenosine (Tubercidine): A tricyclic analog used in similar biochemical studies.
Uniqueness:
Properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/b47-28+/t38-,39+,40+,58?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPIPLWEGKTHNG-WWBOHCBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N8O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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